![molecular formula C9H6Cl2N2O B1459833 2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one CAS No. 1553611-49-6](/img/structure/B1459833.png)
2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
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Overview
Description
“2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one” is a chemical compound with a complex structure. It contains a pyrrolopyridine skeleton, which is a bicyclic system with a pyridine ring fused with a pyrrole ring . The compound has two chlorine atoms, one attached to the ethanone part and the other to the pyrrolopyridine part .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyridine core with chlorine substituents. The presence of nitrogen in the pyrrolopyridine ring and the carbonyl group in the ethanone part contribute to its reactivity .Scientific Research Applications
Synthesis and Material Science
Compounds with similar structures to "2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one" have been synthesized and characterized for their application in material science, especially in the fabrication of electrooptic films. For instance, heterocyclic "push-pull" chromophores derived from pyrrole-pyridine-based dibranched architecture have been studied for their nonlinear optical response and thin-film microstructure, emphasizing the significance of molecular architecture and film growth methods on their optical and electrooptic properties (Facchetti et al., 2006).
Crystallography and Structural Analysis
Derivatives of this compound have also been explored in crystallography to understand hydrogen bonding patterns and molecular structure. For example, studies on pyrrol-2-yl chloromethyl ketone derivatives have provided insights into different hydrogen bond motifs within their crystal structures, revealing variations in intermolecular interactions based on the presence of chlorine atoms and the structural motifs they form (Domagała et al., 2022).
Electronic Structure and Computational Studies
The electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine, closely related to the compound , have been analyzed through experimental charge density distribution and density functional theory (DFT) studies. These analyses reveal the covalent nature of specific bonds within the molecule and provide insights into the molecule's kinetic stability and intermolecular interactions (Hazra et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the janus kinase (jak) pathway .
Mode of Action
It is suggested that the nh moiety at the c4-position is critical for jak inhibition .
Biochemical Pathways
Given its potential role in jak inhibition, it may impact pathways related to immune response and inflammation .
Result of Action
Inhibition of the jak pathway could potentially lead to modulation of immune response .
Action Environment
It is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place .
properties
IUPAC Name |
2-chloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-7(14)5-4-13-9-8(5)6(11)1-2-12-9/h1-2,4H,3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWUVHYNSMHLLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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